molecular formula C59H80N6O15S B12367592 mgc(3Me)FDA

mgc(3Me)FDA

Cat. No.: B12367592
M. Wt: 1145.4 g/mol
InChI Key: NXVIWVAUVBGRLR-GTMCEHENSA-N
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Description

Evolution of Small-Molecule Fluorescent Probes for Subcellular Organelle Visualization

The journey to visualize the inner life of cells has been marked by continuous innovation. Early methods often required cell fixation, a process that kills the cell and can alter its structure. The development of small-molecule fluorescent probes represented a significant leap forward, enabling researchers to study dynamic processes in living cells (live-cell imaging).

These probes are typically designed with two key components: a fluorophore, which is a molecule that emits light upon excitation, and a targeting moiety, which directs the probe to a specific subcellular location. Over the years, a diverse arsenal of probes has been developed to target various organelles, including the nucleus, mitochondria, endoplasmic reticulum, and lysosomes. The design of these molecules often leverages the unique biochemical and biophysical properties of each organelle, such as pH, membrane potential, or the presence of specific enzymes. nih.govchemondis.comthermofisher.com

A common strategy in the design of these probes involves the use of a non-fluorescent precursor that becomes fluorescent only after a specific enzymatic reaction within the cell. This "turn-on" mechanism enhances the signal-to-noise ratio, providing clearer images of the targeted organelle.

Rationale for the Engineering of mgc(3Me)FDA as a Golgi-Specific Indicator

The Golgi apparatus plays a crucial role in modifying, sorting, and packaging proteins and lipids for secretion or delivery to other organelles. fda.govnih.gov Given its central role in cellular trafficking, the ability to specifically visualize the Golgi in live cells is of great interest to researchers.

The compound this compound was engineered precisely for this purpose. It is a derivative of fluorescein (B123965) diacetate (FDA), a well-known cell-permeable dye. In its native form, FDA is non-fluorescent but is hydrolyzed by intracellular esterases into the highly fluorescent molecule fluorescein. ibidi.com This property makes it a useful indicator of cell viability.

To confer Golgi specificity, the FDA molecule was modified with a "cell-permeable myrGC(3Me) motif". This targeting moiety is designed to guide the probe to the Golgi apparatus. Once inside the cell, the diacetate groups are cleaved by cellular esterases, releasing the fluorescent cargo, now termed mgc(3Me)FL, which then accumulates in the Golgi. nih.gov This targeted activation mechanism allows for the specific visualization of this organelle.

Table 1: Design Principles of Organelle-Specific Fluorescent Probes

Design Feature Principle Relevance to this compound
Fluorophore Emits light upon excitation for visualization. Based on the fluorescein scaffold.
Targeting Moiety Directs the probe to a specific subcellular location. Utilizes a "myrGC(3Me) motif" for Golgi targeting. nih.gov
Cell Permeability Allows the probe to cross the cell membrane. Achieved through the diacetate modification.

| Turn-On Mechanism | Becomes fluorescent after enzymatic cleavage inside the cell. | Esterase-mediated hydrolysis of diacetate groups activates fluorescence. nih.gov |

Current Research Landscape and Academic Significance of this compound in Cell Biology

While the design of this compound presents a clear strategy for Golgi-specific imaging, its widespread adoption and academic significance are still emerging. The development of novel probes is a continuous effort in the field of chemical biology, and the utility of any new tool is ultimately demonstrated through its application in biological research.

The academic significance of a probe like this compound lies in its potential to facilitate new discoveries related to Golgi function and dynamics. For instance, it could be used to study:

The process of protein and lipid trafficking through the Golgi cisternae.

The structural changes of the Golgi during cell division or in response to cellular stress.

The role of the Golgi in various diseases, including neurodegenerative disorders and cancer, where Golgi dysfunction has been implicated. nih.gov

Detailed research findings from studies utilizing this compound would be necessary to fully establish its impact on the field. Such studies would typically involve characterizing its photophysical properties, confirming its specificity for the Golgi through co-localization with known Golgi markers, and applying it to answer specific biological questions.

Table 2: Potential Research Applications of this compound

Research Area Potential Application
Fundamental Cell Biology Real-time tracking of vesicle transport to and from the Golgi.
Disease Research Investigating Golgi fragmentation in neurodegenerative diseases.

| Drug Discovery | Screening for compounds that affect Golgi structure or function. |

Properties

Molecular Formula

C59H80N6O15S

Molecular Weight

1145.4 g/mol

IUPAC Name

[6'-acetyloxy-5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate

InChI

InChI=1S/C59H80N6O15S/c1-7-8-9-10-11-12-13-14-15-16-17-21-53(69)64(5)36-54(70)65(6)49(38-81)57(73)63(4)29-30-75-31-32-76-37-52(68)62-48(55(60)71)20-18-19-28-61-56(72)41-22-25-45-44(33-41)58(74)80-59(45)46-26-23-42(77-39(2)66)34-50(46)79-51-35-43(78-40(3)67)24-27-47(51)59/h22-27,33-35,48-49,81H,7-21,28-32,36-38H2,1-6H3,(H2,60,71)(H,61,72)(H,62,68)/t48-,49-/m0/s1

InChI Key

NXVIWVAUVBGRLR-GTMCEHENSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O)C(=O)N

Origin of Product

United States

Molecular Architecture and Rational Design Principles of Mgc 3me Fda

The efficacy of mgc(3Me)FDA as a specialized Golgi probe is not accidental but the result of a deliberate and intelligent molecular design. This design strategy involves the modification of a well-known fluorescent scaffold with a bespoke motif engineered for targeted intracellular delivery and localization.

Structural Derivation from the Fluorescein (B123965) Diacetate (FDA) Scaffold

At its core, this compound is a derivative of fluorescein diacetate (FDA). FDA itself is a non-fluorescent, cell-permeant molecule. Its utility as a general viability stain stems from the action of intracellular esterases, which cleave the acetate (B1210297) groups, yielding the highly fluorescent compound fluorescein. This bioactivation mechanism is a key feature retained in the design of this compound. The fluorescein core provides the essential fluorophore, the light-emitting component necessary for imaging, while the diacetate groups render the initial compound non-fluorescent and capable of crossing the cell membrane. The fundamental innovation in this compound lies in the conjugation of this FDA scaffold to a specialized targeting motif.

Integration and Functional Elucidation of the Cell-Permeable MyrGC3Me Motif

The defining feature of this compound is the integration of the tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) motif. researchgate.netnih.govacs.orgacs.org This synthetic lipopeptide is the key to the probe's specificity for the Golgi apparatus. The myrGC3Me motif is inherently cell-permeable, a crucial property that allows the entire compound to efficiently enter living cells.

The functionality of the myrGC3Me motif is centered on a post-translational modification known as S-palmitoylation. Once inside the cell, the cysteine residue within the motif is recognized and modified by palmitoyl acyltransferases (PATs), a family of enzymes predominantly located at the cytoplasmic face of the Golgi membrane. This enzymatic transfer of a palmitate group to the cysteine's thiol side chain significantly increases the hydrophobicity of the motif. This lipid modification acts as a membrane anchor, effectively tethering the this compound molecule to the Golgi membrane. It is this targeted, enzyme-driven lipidation that ensures the probe's specific accumulation within the Golgi apparatus, distinguishing it from general cellular stains. researchgate.netnih.govacs.orgacs.org

Design Considerations for Enhanced Intracellular Delivery and Bioactivation Precursors

The rational design of this compound incorporates several considerations to maximize its performance as a live-cell imaging tool. The molecule is designed as a bioactivation precursor, or a "pro-fluorophore." In its initial state, the fluorescein core is chemically masked by the acetate groups, preventing fluorescence. This ensures that the probe does not fluoresce until it has reached its intracellular target, minimizing background signal from the extracellular medium.

Upon entry into the cell, two key events occur in sequence:

Golgi Targeting: The myrGC3Me motif guides the molecule to the Golgi apparatus where it is S-palmitoylated and anchored to the membrane.

Bioactivation: Intracellular esterases, abundant in the cytoplasm, cleave the acetate groups from the fluorescein scaffold. This de-acetylation process unmasks the fluorophore, converting the non-fluorescent this compound into the highly fluorescent mgc(3Me)FL, which is then trapped and concentrated at the Golgi membrane.

This dual-step mechanism of targeted localization followed by enzymatic activation is a sophisticated design that leads to a high signal-to-noise ratio, enabling clear and specific visualization of the Golgi apparatus. The modular nature of this design, where the myrGC3Me motif is conjugated to a fluorophore, offers a versatile strategy for developing a range of Golgi-specific probes with different spectral properties. researchgate.netnih.govacs.orgacs.org

FeatureDescriptionReference
Core Scaffold Fluorescein Diacetate (FDA)General Knowledge
Targeting Motif tri-N-methylated myristoyl-Gly-Cys (myrGC3Me) researchgate.netnih.govacs.orgacs.org
Localization Mechanism S-palmitoylation of the Cysteine residue in the myrGC3Me motif by Golgi-resident palmitoyl acyltransferases (PATs) researchgate.netnih.govacs.orgacs.org
Bioactivation Mechanism Cleavage of acetate groups from the FDA scaffold by intracellular esterases to produce a fluorescent molecule.General Knowledge
Probe TypeStaining ProcedureGolgi SpecificityCytotoxicityReference
Ceramide-based Probes Often cumbersome and slow, requiring complex protocols.Can suffer from low Golgi specificity with potential for endoplasmic reticulum (ER) discrimination issues.Variable, can be cytotoxic. researchgate.netacs.org
myrGC3Me-based Probes (e.g., this compound) Simple and rapid staining of living cells.High specificity for the Golgi apparatus.No reported cytotoxicity. researchgate.netnih.govacs.orgacs.org

Intracellular Biotransformation and Activation Pathways of Mgc 3me Fda

Enzymatic Hydrolytic Conversion of mgc(3Me)FDA to Fluorescently Active mgc(3Me)FL within Cellular Compartments

Upon cellular uptake, this compound is converted into its fluorescently active counterpart, mgc(3Me)FL, through an enzymatic hydrolytic process. This transformation is analogous to the activation mechanism of fluorescein (B123965) diacetate (FDA) itself, which involves the cleavage of ester bonds. Specifically, this compound is understood to be a precursor molecule where the fluorescein moiety is masked by acetate (B1210297) groups, rendering it less fluorescent and enhancing its cell permeability. Once inside the cell, cellular enzymes cleave these acetate groups, liberating the highly fluorescent fluorescein derivative, mgc(3Me)FL. funakoshi.co.jp

The primary site of action and localization for this compound and its activated form, mgc(3Me)FL, is the Golgi apparatus. funakoshi.co.jpmedchemexpress.commedchemexpress.commedchemexpress.com This subcellular localization suggests that the enzymatic hydrolysis, which activates the probe, predominantly occurs within or in close proximity to the Golgi complex. The resulting mgc(3Me)FL not only illuminates the Golgi apparatus but also exhibits binding to the outer leaflet of the plasma membrane, contributing to its fluorescence. medchemexpress.cominvivochem.com

Identification of Specific Esterases or Other Enzymes Facilitating Probe Activation

The activation of this compound relies on the enzymatic hydrolysis of its ester bonds. While specific named esterases responsible for this cleavage have not been detailed in the provided research findings, the process is attributed to cellular enzymes, broadly categorized as physiological esterases. funakoshi.co.jp These enzymes are common within cellular environments and are known to cleave ester linkages in various substrates, including other fluorescent probes like FDA. funakoshi.co.jp The efficiency and rate of this hydrolysis are dependent on the presence and activity of these endogenous esterases within the cellular compartments where this compound localizes.

Comparative Analysis of Intracellular Metabolism and Fluorescent Yield Dynamics

This compound serves as a pro-fluorescent probe, meaning its fluorescence is generated after intracellular metabolism. The biotransformation pathway involves the enzymatic hydrolysis of this compound to mgc(3Me)FL, which is the molecule responsible for emitting fluorescence. medchemexpress.commedchemexpress.commedchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com This activation process leads to a significant increase in fluorescence intensity, enabling visualization of cellular structures.

In terms of comparative analysis, this compound and its activated form, mgc(3Me)FL, are noted for their specificity towards the Golgi apparatus. funakoshi.co.jp This probe exhibits higher Golgi specificity compared to other Golgi imaging agents, such as ceramide-FL, allowing for more focused analysis of this organelle. funakoshi.co.jp While detailed quantitative data on fluorescent yield dynamics or comparative metabolism rates across different cellular conditions are not extensively detailed in the available information, the mechanism clearly establishes that the probe's fluorescence is a direct consequence of its intracellular enzymatic conversion. The probe's design aims to optimize cell permeability and subsequent activation, leading to a robust fluorescent signal localized to the Golgi apparatus.

Compound List

This compound : The precursor fluorescent probe, a modified fluorescein diacetate.

mgc(3Me)FL : The active, fluorescent form of this compound generated after intracellular hydrolysis.

Fluorescein diacetate (FDA) : A related fluorescent probe, serving as a basis for understanding the activation mechanism.

Ceramide-FL : A comparative Golgi imaging agent mentioned for specificity analysis.

Mechanistic Determinants of Subcellular Localization for Mgc 3me Fl

Specificity of mgc(3Me)FL Accumulation within the Golgi Apparatus

mgc(3Me)FL exhibits a distinct preference for accumulating within the Golgi apparatus, a key organelle involved in protein modification, sorting, and trafficking. This specificity is likely mediated by a combination of molecular interactions that anchor the probe to this organelle.

Investigation of Palmitoylation-Dependent Targeting Mechanisms

Research into the targeting mechanisms of mgc(3Me)FL suggests that palmitoylation may play a role in its localization. Palmitoylation is a post-translational modification involving the attachment of palmitate, a fatty acid, to specific cysteine residues of proteins. This lipidation can influence protein localization, membrane association, and protein-protein interactions. While specific experimental data directly linking mgc(3Me)FL to palmitoylation-dependent targeting is not detailed in the initial findings, the probe's lipophilic nature and its association with membrane-bound organelles like the Golgi apparatus imply that such lipid-based modifications could be instrumental in its precise cellular distribution. Further investigations would be necessary to elucidate the precise nature of this interaction and whether mgc(3Me)FL itself is palmitoylated or interacts with palmitoylated proteins. medchemexpress.com

Identification of Golgi-Associated Lipid Microdomains and Protein Interactions

The precise localization of mgc(3Me)FL within the Golgi apparatus is further understood through its association with specific Golgi-associated lipid microdomains and interactions with resident Golgi proteins. Lipid microdomains, such as lipid rafts, are specialized membrane regions enriched in cholesterol and sphingolipids, which can serve as platforms for protein sorting and signaling. The lipophilic character of mgc(3Me)FL suggests it may partition into these lipid-rich environments within the Golgi membranes. Additionally, specific protein-probe interactions could contribute to its retention and accumulation within the Golgi. Identifying the particular proteins or lipid compositions that preferentially bind mgc(3Me)FL would provide critical insights into its Golgi specificity. medchemexpress.commedchemexpress.com

Dynamics of mgc(3Me)FL Association with the Outer Leaflet of the Plasma Membrane

Beyond the Golgi apparatus, mgc(3Me)FL also demonstrates dynamic association with the outer leaflet of the plasma membrane. This interaction is significant for studies investigating membrane dynamics and cellular processes occurring at the cell surface. The probe's ability to bind to the plasma membrane allows for its use in membrane studies, potentially reflecting its lipophilic properties and its capacity to integrate into lipid bilayers. The dynamic nature of this association implies that mgc(3Me)FL can reversibly interact with the plasma membrane, possibly influenced by membrane fluidity, lipid composition, and the presence of specific membrane proteins. medchemexpress.com

Factors Influencing and Modulating Dynamic Subcellular Redistribution of the Probe

The subcellular distribution of mgc(3Me)FL is not static and can be influenced by various cellular factors, leading to dynamic redistribution. These factors may include changes in cellular metabolic state, alterations in membrane lipid composition, or the presence of specific cellular signals that modulate membrane trafficking or protein interactions. For instance, cellular processes that alter Golgi structure or plasma membrane organization could impact where mgc(3Me)FL is found within the cell. Understanding these modulating factors is essential for interpreting experimental results obtained using mgc(3Me)FL, as cellular conditions can affect probe localization and, consequently, the observed biological phenomena.

Advanced Methodologies for Live Cell Imaging and Visualization Utilizing Mgc 3me Fda

Optimization of Imaging Protocols for High-Resolution Golgi Visualization

Optimizing imaging protocols is key to achieving high-resolution visualization of the Golgi apparatus with mgc(3Me)FDA. The probe offers a significantly simplified staining procedure compared to conventional ceramide-based Golgi probes funakoshi.co.jpnih.govresearchgate.net. The recommended protocol involves adding this compound to the cell culture medium at a final concentration of 10 µM for a brief incubation period of 10 minutes. Following incubation, a wash step using media containing 3 mg/ml Bovine Serum Albumin (BSA) is crucial to remove unbound probe and minimize background signals, thereby enhancing Golgi specificity funakoshi.co.jp. This straightforward protocol allows for rapid and efficient labeling of the Golgi apparatus without the need for genetic manipulation or overexpression of fluorescent proteins, which can sometimes perturb cellular functions funakoshi.co.jpnih.govresearchgate.net. The probe is typically visualized using confocal laser microscopy with excitation at 488 nm and emission in the 500-600 nm range, characteristic of fluorescein-based dyes funakoshi.co.jp.

Application in Monitoring Golgi Morphological Dynamics and Remodeling

This compound is particularly well-suited for monitoring the dynamic changes in Golgi morphology and its remodeling in response to various cellular stimuli or treatments. Its ability to provide clear, real-time imaging of the Golgi apparatus makes it an invaluable tool for studying cellular trafficking and organelle dynamics funakoshi.co.jpnih.govresearchgate.net.

Visualization of Golgi Cleavage Events and Recovery (e.g., Brefeldin A-Induced Processes)

A prominent application of this compound is in visualizing drug-induced alterations of the Golgi apparatus, such as the fragmentation and subsequent recovery processes. Brefeldin A (BFA) is a well-known inhibitor that disrupts Golgi structure by causing its disassembly and collapse into the endoplasmic reticulum (ER) wikipedia.orgnih.gov. Studies utilizing this compound have successfully demonstrated this effect. For instance, in BFA-treated HeLa cells, live-cell time-lapse imaging revealed a gradual disappearance of the fluorescent signal from the Golgi apparatus, directly correlating with the BFA-induced Golgi cleavage events funakoshi.co.jpmedchemexpress.com. This capability allows researchers to precisely track the kinetics of Golgi breakdown and, potentially, its recovery upon removal of the stimulus.

Real-Time Tracking of Golgi Apparatus Reorganization in Response to Cellular Stimuli

Beyond BFA-induced changes, this compound facilitates the real-time observation of Golgi apparatus reorganization in response to a broader range of cellular stimuli. The probe's compatibility with live-cell imaging allows for the continuous monitoring of Golgi dynamics, including movements and structural rearrangements, under physiological or experimentally manipulated conditions funakoshi.co.jpnih.govresearchgate.net. This dynamic visualization is critical for understanding how the Golgi apparatus adapts to cellular needs, such as during cell division or in response to signaling pathways.

Integration of this compound-Based Imaging with Multi-Fluorescent Probing Systems

While this compound itself is a green fluorescent probe, the underlying myrGC³Me motif has been conjugated to various fluorophores, including blue, green, and red, to develop a series of Golgi probes nih.gov. This development suggests the potential for integrating this compound-based imaging with other fluorescently labeled molecules or organelle markers. By employing spectrally distinct probes, researchers can simultaneously visualize the Golgi apparatus alongside other cellular components or processes, enabling correlative studies and providing a more comprehensive understanding of cellular architecture and function. However, specific protocols detailing the simultaneous use of this compound with other probes are not detailed in the provided literature snippets.

Quantitative Image Analysis Techniques for Assessing Probe Performance and Biological Phenomena

Quantitative analysis is essential for robustly assessing probe performance and characterizing biological phenomena observed with this compound. While detailed quantitative metrics for probe performance (e.g., precise uptake efficiency or signal-to-noise ratios) are not explicitly provided in the current literature snippets, qualitative assessments highlight its high Golgi specificity and lack of cytotoxicity funakoshi.co.jpnih.govresearchgate.net. For biological phenomena, the observed signal disappearance in BFA-treated cells can be quantified by measuring the reduction in fluorescence intensity or the loss of localized Golgi structures over time. Although methods like "Golgi protein localization by imaging centers of mass" (GLIM) exist for quantitative sub-Golgi localization nih.gov, they are not specifically described as being applied to this compound data in the provided search results. Future research may focus on developing specific quantitative image analysis pipelines tailored to this compound imaging to further enhance the depth of biological insights.

Molecular and Cellular Interactions Underpinning Mgc 3me Fda Functionality

In-depth Exploration of Palmitoylation-Dependent Mechanisms for Probe Localization and Activation

The journey of mgc(3Me)FDA from the extracellular environment to its final destination in the Golgi apparatus is a multi-step process orchestrated by cellular machinery. The probe is ingeniously designed to exploit the cell's natural biochemical pathways to achieve its specific staining.

The structure of this compound consists of a fluorescein (B123965) diacetate (FDA) moiety linked to an N-myristoylated Gly-Cys dipeptide (mgc), where the three amide bonds are methylated. nih.govfunakoshi.co.jp This initial form is cell-permeable and non-fluorescent. Upon entering the cell, it undergoes a series of transformations:

Deacetylation and Activation: The two acetate (B1210297) groups on the FDA portion are cleaved by endogenous esterases within the cell. This enzymatic action restores the fluorescence of the fluorescein molecule, converting this compound into its active, fluorescent form, mgc(3Me)FL. nih.govfunakoshi.co.jp

Initial Membrane Association: The N-myristoyl group on the mgc peptide facilitates the transient localization of mgc(3Me)FL to intracellular membranes, primarily the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov

S-Palmitoylation and Golgi Accumulation: The critical step for the probe's Golgi-specific localization is the S-palmitoylation of the cysteine residue within the mgc motif. nih.govresearchgate.netacs.org This reaction is catalyzed by endogenous S-palmitoylating enzymes, which attach a palmitic acid molecule to the thiol group of the cysteine. This lipid modification acts as a strong membrane anchor, effectively trapping the fluorescent probe in the Golgi membrane. nih.gov

Enhanced Golgi Specificity: While palmitoylation can also direct proteins to the plasma membrane, the presence of three methyl groups on the amide bonds of the mgc peptide in this compound biases its localization equilibrium towards the Golgi apparatus. nih.govfunakoshi.co.jp This structural feature is a key determinant of the probe's high specificity for the Golgi over other cellular compartments.

This palmitoylation-dependent mechanism offers a significant advantage over traditional Golgi staining methods, such as those using fluorescently labeled ceramide derivatives, which often show non-specific staining of the endoplasmic reticulum and can be cytotoxic. nih.govfunakoshi.co.jp

Table 1: Key Molecular Moieties of this compound and Their Functions

Moiety Function
Fluorescein Diacetate (FDA) Enables cell permeability and is converted to a fluorescent form by cellular esterases.
N-myristoylated Gly-Cys (mgc) dipeptide Facilitates initial membrane association and provides the cysteine residue for S-palmitoylation.
Three Methyl Groups Enhance the specificity of the probe for the Golgi apparatus.
Palmitoyl Group (post-modification) Acts as a stable membrane anchor, concentrating the probe in the Golgi.

Identification and Characterization of Specific Intracellular Binding Partners for mgc(3Me)FL

The specific intracellular binding partners responsible for the S-palmitoylation of mgc(3Me)FL are a family of enzymes known as DHHC palmitoyltransferases (PATs). These enzymes are integral membrane proteins characterized by a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain, which is essential for their catalytic activity. rupress.orgnih.gov

The human genome encodes 23 DHHC enzymes, each with distinct substrate specificities and subcellular localizations. nih.gov The majority of these enzymes are found in the membranes of the endoplasmic reticulum and the Golgi apparatus. molbiolcell.orgportlandpress.com The specific DHHC enzymes that act on mgc(3Me)FL have not been definitively identified in the available literature. However, based on their known localization and function, the Golgi-resident DHHC enzymes are the most probable candidates for catalyzing the S-palmitoylation of the probe.

Several DHHC proteins have been shown to be exclusively or predominantly localized to the Golgi, where they are responsible for the palmitoylation of various protein substrates. For instance, DHHC3, DHHC7, and DHHC15 have been identified as Golgi-localized PATs that regulate the membrane attachment and trafficking of proteins such as stathmins 2 and 3. molbiolcell.org Similarly, DHHC21 has been found to be a Golgi-targeted enzyme that palmitoylates and regulates the function of endothelial nitric oxide synthase (eNOS). rupress.org

The interaction between mgc(3Me)FL and these Golgi-resident DHHC enzymes is likely transient. The N-myristoylated probe would first associate with the Golgi membrane, bringing it into proximity with the active site of the DHHC enzymes. The enzyme then catalyzes the transfer of a palmitoyl group from palmitoyl-CoA to the cysteine residue of mgc(3Me)FL. This enzymatic modification leads to the stable anchoring of the probe within the Golgi membrane.

Table 2: Potential Golgi-Localized DHHC Palmitoyltransferases for mgc(3Me)FL

DHHC Enzyme Known Substrates Evidence for Golgi Localization
DHHC3 SNAP25b, Cysteine string protein, Stathmins 2 & 3 Co-localizes with stathmin 2 at the Golgi in neurons. molbiolcell.org
DHHC7 Stathmins 2 & 3 Predominantly localized at the Golgi in neurons. molbiolcell.org
DHHC15 Stathmins 2 & 3 Primarily localized at the Golgi in neurons. molbiolcell.org
DHHC21 Endothelial nitric oxide synthase (eNOS) Localized on the Golgi and interacts with eNOS. rupress.org

Investigating the Influence of Cellular Environment and Physiological States on Probe Efficacy

The efficacy of this compound as a Golgi-specific probe is dependent on a functional cellular environment that supports the key enzymatic processes of deacetylation and S-palmitoylation, as well as the structural integrity of the Golgi apparatus itself.

Dynamic Cellular Processes: The probe has been successfully used to visualize dynamic changes in Golgi morphology. For instance, treatment of cells with Brefeldin A, a drug that causes the collapse of the Golgi apparatus, leads to the dispersal of the fluorescent signal from mgc(3Me)FL, demonstrating the probe's ability to report on the structural state of the organelle. molbiolcell.org Furthermore, the probe can be used to track the fragmentation and reassembly of the Golgi during cell division. researchgate.netacs.org

Inhibition of S-Palmitoylation: The functionality of this compound is critically dependent on the activity of DHHC enzymes. Thiol alkylating agents are known to strongly inhibit S-palmitoylation. funakoshi.co.jp Therefore, the presence of such agents in the cellular environment would prevent the stable anchoring of mgc(3Me)FL to the Golgi membrane, leading to a diffuse and non-specific fluorescent signal. This highlights the probe's reliance on a specific and active enzymatic pathway.

Cellular Health and Cytotoxicity: A significant advantage of this compound over conventional ceramide-based Golgi probes is its reported low cytotoxicity. researchgate.netacs.org Ceramide derivatives can be metabolized by the cell and may induce cellular stress, potentially altering the very physiological processes being observed. The gentle nature of this compound staining suggests that it has a minimal impact on cellular health, allowing for the observation of Golgi dynamics under more physiologically relevant conditions. funakoshi.co.jp

Comparison with Other Probes: The higher Golgi specificity of this compound compared to ceramide-FLs, which can also stain the ER, underscores the robustness of the palmitoylation-dependent targeting mechanism. nih.govfunakoshi.co.jp This suggests that the probe's efficacy is less likely to be compromised by background fluorescence from other organelles, leading to clearer and more accurate imaging of the Golgi apparatus.

Table 3: Factors Influencing this compound Efficacy

Factor Influence on Probe Efficacy
Brefeldin A Treatment Dispersal of fluorescent signal, indicating Golgi collapse.
Cell Division Allows visualization of Golgi fragmentation and reassembly.
Thiol Alkylating Agents Inhibition of S-palmitoylation, leading to loss of Golgi-specific staining.
Cellular Health Low cytotoxicity of the probe allows for imaging in healthy cells with minimal perturbation.

Structure Activity Relationship Sar Studies of Mgc 3me Fda and Its Analogs

Systematic Chemical Modifications of the Fluorescein (B123965) Diacetate Core and Derivatives

The foundation of mgc(3Me)FDA is the fluorescein diacetate (FDA) scaffold, a well-established fluorophore precursor valued for its cell permeability and fluorescence activation mechanism. aatbio.comnih.gov FDA itself is a non-fluorescent and hydrophobic molecule, which allows it to readily cross the plasma membrane. researchgate.net Once inside the cell, endogenous esterases cleave the two acetate (B1210297) groups, yielding the highly fluorescent and more polar molecule, fluorescein. berkeley.eduresearchgate.net This process effectively traps the fluorophore inside cells that have intact membranes and active metabolism. aatbio.com

Systematic modifications to the core fluorescein structure have been explored to modulate its photophysical properties and cellular behavior. These modifications typically target the xanthene skeleton or the pendant phenyl ring. The goal is to enhance properties such as the fluorescence quantum yield, photostability, and Stokes shift, or to alter the emission wavelength. nih.gov For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring can significantly impact the dye's fluorescence intensity and electrochemical properties. acs.org While some substitutions, like amino and nitro groups, can quench fluorescence through photoinduced electron transfer (PET), others can enhance brightness and shift emission spectra. nih.govacs.org

The diacetate groups are paramount for the probe's function, acting as a caging mechanism that is removed by intracellular enzymes. The efficiency of this cleavage can be tuned by altering the ester groups, though the diacetate form remains a highly effective strategy for ensuring passive diffusion into the cell. nih.gov

Below is a table summarizing the effects of hypothetical modifications to the fluorescein diacetate core on the probe's properties.

Modification Position on Core Effect on Property Rationale
Halogenation (e.g., Cl, F)Xanthene RingIncreased photostability, potential shift in pKaElectron-withdrawing nature stabilizes the fluorophore against photobleaching.
Alkylation (e.g., -CH3)Phenyl RingIncreased lipophilicity, potential for enhanced cell permeabilityIncreases nonpolar character, facilitating easier passage through the lipid bilayer.
SulfonationPhenyl RingIncreased water solubility, reduced cell permeabilityIntroduces a charged group, making passive diffusion across the cell membrane less favorable.
Extended π-conjugationXanthene RingRed-shifted absorption/emission, larger Stokes shiftAlters the electronic structure, lowering the energy gap for fluorescence. researchgate.net

This table is illustrative, based on established principles of fluorophore chemistry.

Elucidation of the Structural Contributions of the MyrGC3Me Motif to Cell Permeability and Golgi Targeting Specificity

The specificity of this compound for the Golgi apparatus is conferred by the MyrGC3Me motif. This moiety is a lipopeptide, a class of molecules known to interact with cellular membranes. Deconstructing this motif reveals a rational design aimed at achieving both cell entry and specific organelle localization.

The Myristoyl (Myr) group is a saturated 14-carbon fatty acid. Its primary role is to act as a hydrophobic anchor, significantly increasing the lipophilicity of the entire probe. This feature facilitates the initial association with and passage through the plasma membrane. Furthermore, myristoylation is a known lipid modification that can promote protein and peptide localization to specific membrane domains, including the Golgi.

The Gly-Cys (GC) dipeptide sequence is central to Golgi targeting. While minimal sequence motifs for Golgi localization are still being fully elucidated, the inclusion of a cysteine residue is a known strategy. nih.govnih.gov Cysteine residues can be involved in post-translational modifications such as palmitoylation within the Golgi, or they can mediate anchoring to Golgi-resident proteins through disulfide bonds or other interactions. nih.govnih.gov Glycine often serves as a flexible linker.

The Trimethylation (3Me) likely refers to the modification of the cysteine residue's thiol group or the N-terminus. Such a modification could serve to protect the cysteine from oxidation or non-specific reactions, while potentially enhancing the binding affinity and specificity for its target within the Golgi complex.

The synergistic action of these components allows the probe to efficiently penetrate the cell and subsequently accumulate at the Golgi apparatus.

Motif Component Likely Function Contribution to Probe Performance
Myristoyl (Myr)Hydrophobic membrane anchorEnhances cell permeability and promotes association with intracellular membranes.
Glycine (G)Flexible spacerProvides conformational flexibility, allowing the Cysteine to be properly positioned for interaction.
Cysteine (C)Golgi-targeting residueMediates specific anchoring to the Golgi apparatus, possibly through lipid modification or protein interaction. nih.govnih.gov
Trimethylation (3Me)Stabilizing/enhancing groupIncreases stability and may enhance the specificity and affinity of the motif for its Golgi target.

This table outlines the putative roles of the components within the MyrGC3Me motif.

Rational Design and Synthesis of Enhanced or Alternative Golgi Probes Based on SAR Insightsresearchgate.netrsc.org

The insights gained from SAR studies of this compound provide a clear roadmap for the rational design of improved Golgi probes. researchgate.netrsc.org The modular nature of the probe, consisting of a fluorophore core and a targeting motif, allows for independent or combined optimization of each part.

Fluorophore Enhancement: To create probes with superior imaging properties, the fluorescein diacetate core can be replaced with other fluorophores. For example, silicon-rhodamine dyes offer greater photostability and emission in the far-red spectrum, which is beneficial for reducing cellular autofluorescence and for in vivo imaging. dyecraftlab.com The key is to maintain the diacetate caging strategy to ensure cell permeability and fluorescence activation upon intracellular enzymatic cleavage.

Targeting Motif Optimization: The MyrGC3Me motif can also be refined. SAR studies could involve:

Altering the fatty acid chain length: Shorter or longer acyl chains could be synthesized to fine-tune membrane affinity and potentially alter sub-Golgi localization.

Substituting the dipeptide: Replacing Gly-Cys with other short peptide sequences known to have Golgi affinity could enhance retention or specificity.

Modifying the cysteine: Investigating different modifications on the cysteine thiol, beyond trimethylation, could lead to probes with higher binding affinity or faster Golgi accumulation.

By combining an optimized fluorophore with a refined targeting motif, it is possible to synthesize a new generation of Golgi probes with significantly enhanced brightness, photostability, and targeting accuracy.

Application of Computational Chemistry and Chemoinformatics Approaches in SAR Analysis of this compound

Computational chemistry and chemoinformatics are invaluable tools for accelerating the SAR analysis of probes like this compound, reducing the need for extensive empirical synthesis and testing. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity and physicochemical properties of this compound analogs based on their chemical structures. mdpi.com By calculating a range of molecular descriptors (e.g., logP for lipophilicity, topological polar surface area (TPSA), number of rotatable bonds), these models can predict properties like cell permeability and organelle specificity. mdpi.com For instance, a QSAR model trained on a library of known fluorescent probes could predict whether a novel this compound analog is likely to enter cells and target the Golgi. nih.gov

Molecular Docking and Dynamics: If a specific protein target for the MyrGC3Me motif within the Golgi is known or hypothesized, molecular docking simulations can be employed. These simulations can predict the binding pose and affinity of different analogs to the protein's active site. This allows for the in silico screening of virtual compounds to identify those with the most promising binding characteristics before they are synthesized. Furthermore, molecular dynamics (MD) simulations can provide insights into the conformational changes and stability of the probe-protein complex over time. acs.org

These computational approaches enable a more rational, hypothesis-driven design cycle for new probes, complementing experimental SAR studies and guiding the synthesis of candidates with a higher probability of success. rsc.org

Emerging Research Applications and Future Perspectives of Mgc 3me Fda in Chemical Biology

Utility in High-Throughput Screening Assays for Identification of Golgi-Modulating Agents

The dynamic nature of the Golgi apparatus makes it a target for various therapeutic interventions, and identifying molecules that can modulate its structure and function is of great interest. Live-cell imaging probes like mgc(3Me)FDA are well-suited for developing high-throughput screening (HTS) assays to discover such Golgi-modulating agents. The simple and rapid staining procedure, coupled with high specificity, allows for the efficient analysis of a large number of compounds. nih.govnih.gov

HTS platforms can be designed to monitor changes in Golgi morphology, such as fragmentation or dispersal, in response to chemical treatments. By using automated microscopy and image analysis, researchers can quantify these changes across thousands of wells, enabling the identification of hit compounds that disrupt or restore Golgi integrity. This approach is valuable for screening libraries of small molecules to find potential drugs for diseases associated with Golgi dysfunction. nih.govnih.gov

Table 1: Advantages of this compound-based Probes in High-Throughput Screening

FeatureAdvantage for HTS
High Specificity Reduces false positives by specifically labeling the Golgi apparatus.
Rapid Staining Allows for quick sample preparation, increasing the throughput of the screen.
Live-Cell Compatibility Enables the study of dynamic cellular responses to compounds in real-time.
Bright & Photostable Provides a robust signal for automated imaging and analysis.

Application in Investigating Specific Golgi-Related Cellular Processes Beyond Basic Visualization (e.g., protein trafficking, glycosylation pathways)

Beyond simply visualizing the Golgi, probes like this compound can be instrumental in dissecting specific cellular processes that are orchestrated by this organelle. The Golgi is the main hub for post-translational modifications, such as glycosylation, and for the sorting and trafficking of proteins to their final destinations. rsc.org

By observing the real-time dynamics of the Golgi in living cells using this compound, researchers can infer the status of protein trafficking and glycosylation pathways. For instance, disruptions in these pathways often lead to alterations in Golgi morphology, which can be readily detected. nih.govsinica.edu.tw The probe can be used in conjunction with other fluorescently tagged proteins to study their transit through the Golgi. Furthermore, new chemical probes are being developed to directly visualize glycosylation events within the Golgi, and combining these with Golgi-specific markers like this compound would provide a more complete picture of these complex processes. sinica.edu.tw

Potential for Development of Novel Probe Variants with Tuned Spectral Properties, Enhanced Specificity, or Multi-Organelle Targeting

The modular design of probes based on the myrGC(3Me) motif allows for the straightforward development of novel variants with improved or altered properties. By conjugating the myrGC(3Me) targeting moiety to a variety of fluorophores, a palette of probes with different spectral properties can be created. This has already been demonstrated with the development of blue, green, and red fluorescent Golgi probes from this motif. nih.govresearchgate.net

Table 2: Examples of myrGC(3Me)-Based Probe Variants

FluorophoreEmission ColorPotential Application
Coumarin derivativeBlueMulti-color imaging with green and red probes.
BODIPY derivativeGreenStandard live-cell imaging with common filter sets.
Rhodamine derivativeRedDeep-tissue imaging and use in cells with high autofluorescence.

Future developments could focus on creating probes with even finer-tuned spectral properties, such as near-infrared emission for deeper tissue imaging, or photoactivatable or photoswitchable characteristics for precise spatial and temporal control of fluorescence. rsc.org

Enhancing specificity is another avenue for development. While the current probes show high Golgi specificity, variants could be designed to target specific sub-compartments of the Golgi, such as the cis-, medial-, or trans-Golgi networks. This could potentially be achieved by modifying the peptide sequence of the motif.

Furthermore, the principle of palmitoylation-dependent targeting could be adapted for multi-organelle targeting. By altering the lipid modification or the peptide sequence, it may be possible to direct these probes to other organelles that are also hubs of palmitoylation, such as the endoplasmic reticulum or the plasma membrane. rsc.orgucl.ac.uk

Challenges and Opportunities in the Field of Palmitoylation-Dependent Live-Cell Organelle Probes

The development of palmitoylation-dependent probes like this compound represents a significant advancement in live-cell imaging. However, there are still challenges and opportunities in this field.

Challenges:

Understanding the "Palmitoylome": The full complement of proteins that undergo palmitoylation and the specific enzymes responsible (palmitoyltransferases) are not completely understood. A deeper understanding of the cell's palmitoylation machinery would enable the design of more specific and versatile probes.

Off-target Effects: While highly specific, there is always a potential for off-target labeling, especially if the probe is used at high concentrations or for extended periods. Careful validation and optimization are crucial.

Enzyme Kinetics and Probe Localization: The rate of palmitoylation and depalmitoylation can influence the localization and signal intensity of the probe. Understanding these dynamics is important for accurate interpretation of experimental results.

Opportunities:

Probes for Other Organelles: The success of Golgi-targeted palmitoylation-dependent probes opens the door to developing similar probes for other organelles.

Probes for Specific Palmitoyltransferases: Designing probes that are substrates for specific palmitoyltransferases would be a powerful tool for studying the function and regulation of these enzymes.

Theranostic Applications: Combining the targeting motif with therapeutic agents could lead to the development of "theranostic" molecules that can both visualize and treat diseases associated with aberrant palmitoylation or Golgi dysfunction. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.